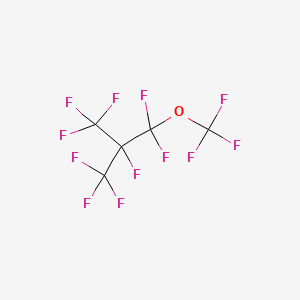
2,2,7,7-Tetramethyloct-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetramethyloct-3-ene is an organic compound with the molecular formula C12H24. It is a branched alkene characterized by the presence of two methyl groups attached to the second and seventh carbon atoms of an octene chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,7,7-Tetramethyloct-3-ene can be synthesized through several methods. One common approach involves the alkylation of 2,2,7,7-tetramethyl-3-octanol with a suitable alkyl halide under basic conditions. Another method includes the dehydrohalogenation of 2,2,7,7-tetramethyl-3-octyl halide using a strong base such as potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,7,7-Tetramethyloct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 2,2,7,7-tetramethyl-3-octyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: 2,2,7,7-Tetramethyl-3-octanol, 2,2,7,7-Tetramethyl-3-octanone.
Reduction: 2,2,7,7-Tetramethyloctane.
Substitution: 2,2,7,7-Tetramethyl-3-octyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,2,7,7-Tetramethyloct-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research explores its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,2,7,7-Tetramethyloct-3-ene exerts its effects involves interactions with various molecular targets. In oxidation reactions, the double bond of the alkene is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the oxidized products. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The specific pathways and intermediates depend on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
2,2,7,7-Tetramethyl-3,5-octadiene: A related compound with two double bonds, exhibiting different reactivity and applications.
2,2,7,7-Tetramethyl-3-octanol: The corresponding alcohol, used in different chemical transformations.
2,2,7,7-Tetramethyl-3-octanone: The corresponding ketone, with distinct chemical properties.
Uniqueness: 2,2,7,7-Tetramethyloct-3-ene is unique due to its specific structural arrangement, which imparts distinct reactivity patterns compared to its analogs. Its branched structure and the presence of a single double bond make it a valuable compound for studying alkene chemistry and developing new synthetic methodologies.
Propiedades
Número CAS |
112916-33-3 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
2,2,7,7-tetramethyloct-3-ene |
InChI |
InChI=1S/C12H24/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,8,10H2,1-6H3 |
Clave InChI |
ZEUADTWTZLOMAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC=CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


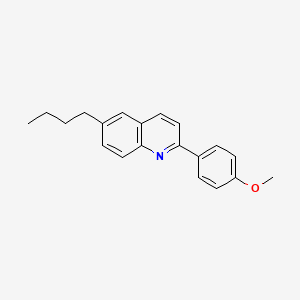



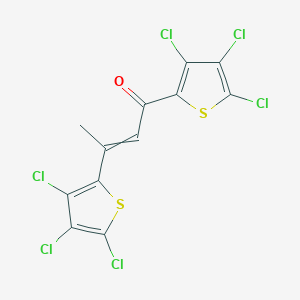
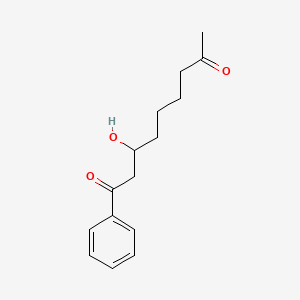


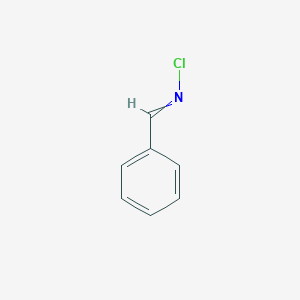


![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
